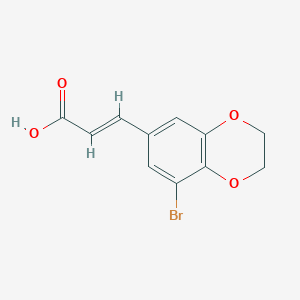![molecular formula C10H13N3O4S B1373570 [4-(1H-pyrazol-1-yl)benzyl]amine sulfate (2:1) CAS No. 1158353-54-8](/img/structure/B1373570.png)
[4-(1H-pyrazol-1-yl)benzyl]amine sulfate (2:1)
Übersicht
Beschreibung
“[4-(1H-pyrazol-1-yl)benzyl]amine sulfate (2:1)” is a compound with a molecular weight of 271.3 . Its IUPAC name is sulfuric acid compound with [4- (1H-pyrazol-1-yl)phenyl]methanamine (1:1) .
Synthesis Analysis
The synthesis of pyrazole-based ligands has been demonstrated in various studies . These ligands were prepared via the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine .Molecular Structure Analysis
The molecular structure of “[4-(1H-pyrazol-1-yl)benzyl]amine sulfate (2:1)” includes a pyrazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .Chemical Reactions Analysis
Pyrazole-based ligands have been shown to exhibit catalytic properties in the oxidation reaction of catechol to o-quinone . The type of solvent, metal ion, anion in the metal salt, and ratios of ligands and metal salts can affect these reactions .Physical And Chemical Properties Analysis
“[4-(1H-pyrazol-1-yl)benzyl]amine sulfate (2:1)” is a sulfuric acid compound with [4- (1H-pyrazol-1-yl)phenyl]methanamine (1:1) . It has a molecular weight of 271.3 .Wissenschaftliche Forschungsanwendungen
Antileishmanial Activity
The compound has been studied for its potential against Leishmania species, which cause the neglected disease leishmaniasis. Research indicates that derivatives of this compound exhibit activity against Leishmania infantum and Leishmania amazonensis , with some showing a profile similar to pentamidine but with lower cytotoxicity . This suggests its potential as a starting point for developing new antileishmanial drugs.
Antibacterial Properties
Sulfonamide functionality, which is present in the compound, has been associated with antibacterial activity. This implies that [4-(1H-pyrazol-1-yl)benzyl]amine sulfate (2:1) could be a valuable scaffold for synthesizing new antibacterial agents .
Anti-HIV Activity
The same sulfonamide group has also been linked to anti-viral activities, particularly against HIV. This positions the compound as a possible lead structure for creating new anti-HIV medications .
Antimicrobial Potential
Derivatives of the compound have shown antimicrobial activity against a range of microorganisms, including both Gram-positive and Gram-negative bacteria. This broad-spectrum antimicrobial potential is significant for the development of new therapeutic agents .
Molecular Modeling and Drug Design
The compound’s structure has been used in molecular modeling to evaluate interactions with parasitic targets. Changes in electronic regions and lipophilicity have been suggested to improve these interactions, indicating its use in drug design processes .
Synthetic Chemistry
The compound serves as a key intermediate in the synthesis of various heterocyclic compounds, which are important in medicinal chemistry for their wide range of biological activities .
Wirkmechanismus
Target of Action
Compounds with similar structures, such as imidazole derivatives, have been reported to interact with a broad range of targets, including various enzymes and receptors .
Mode of Action
For instance, some imidazole derivatives have been shown to inhibit certain enzymes, thereby altering the biochemical pathways within the cell .
Biochemical Pathways
Related compounds have been shown to impact a variety of pathways, including those involved in inflammation, tumor growth, and microbial infections .
Pharmacokinetics
It’s known that the compound’s bioavailability can be influenced by factors such as its solubility, stability, and the presence of transport proteins .
Result of Action
Related compounds have been shown to exhibit a range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, and antiviral effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of [4-(1H-pyrazol-1-yl)benzyl]amine sulfate (2:1). Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets .
Eigenschaften
IUPAC Name |
(4-pyrazol-1-ylphenyl)methanamine;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3.H2O4S/c11-8-9-2-4-10(5-3-9)13-7-1-6-12-13;1-5(2,3)4/h1-7H,8,11H2;(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMNIMFADPKPNJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CC=C(C=C2)CN.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(1H-pyrazol-1-yl)benzyl]amine sulfate (2:1) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




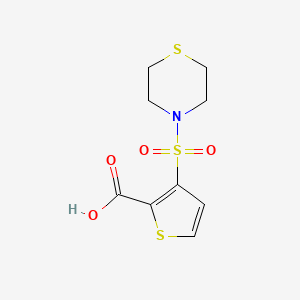
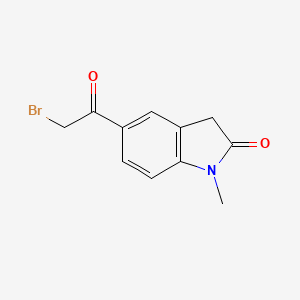
![2-{[4-(butan-2-yl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B1373491.png)
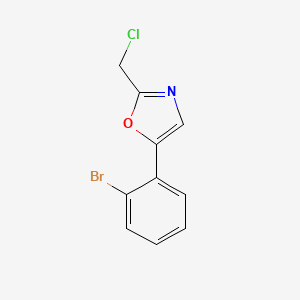
amine](/img/structure/B1373495.png)
![(Butan-2-yl)[(2,4,6-trimethylphenyl)methyl]amine](/img/structure/B1373496.png)

![3-[2-(Butan-2-yloxy)phenyl]prop-2-enoic acid](/img/structure/B1373498.png)

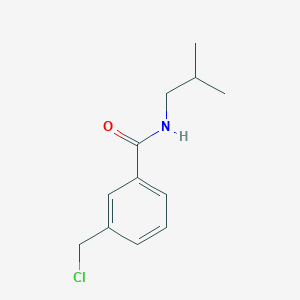

![2-[(4-Fluorophenyl)methoxy]phenol](/img/structure/B1373504.png)
